6-Phenoxybenzo[d]thiazol-2-amine
Overview
Description
6-Phenoxybenzo[d]thiazol-2-amine is a benzothiazole derivative with the molecular formula C13H10N2OS and a molecular weight of 242.3 g/mol . This compound is known for its ability to modulate membrane potential and dilate blood vessels . It has shown potential as a neuroprotectant in murine models of stroke and has been studied for its effects on blood pressure .
Mechanism of Action
Target of Action
It is known to interact with certain cellular components to exert its effects .
Mode of Action
6-Phenoxybenzo[d]thiazol-2-amine is a benzothiazole that modulates the membrane potential . It also activates calcium channels, which may potentiate its effects on blood pressure .
Biochemical Pathways
Its ability to modulate membrane potential and activate calcium channels suggests it may influence pathways related to cellular excitability and signal transduction .
Pharmacokinetics
It is known to have high gastrointestinal absorption, which can impact its bioavailability .
Result of Action
This compound has been shown to lower blood pressure in in vivo studies . It has also been demonstrated to be a neuroprotectant in murine models of stroke . These effects are likely a result of its interaction with membrane potentials and calcium channels .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
6-Phenoxybenzo[d]thiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to modulate membrane potential and activate calcium channels, which may potentiate its effects on blood pressure . Additionally, this compound interacts with enzymes involved in neuroprotection, making it a potential candidate for stroke treatment . The nature of these interactions involves binding to specific sites on the enzymes and proteins, leading to changes in their activity and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to lower blood pressure in vivo studies and act as a neuroprotectant in murine models of stroke . By modulating calcium channels, this compound affects cell signaling pathways that regulate vascular tone and neuronal survival . These effects on cell function highlight its potential therapeutic applications in cardiovascular and neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with calcium channels and other biomolecules. By binding to these channels, it modulates the flow of calcium ions, which are crucial for various cellular functions . This modulation leads to the dilation of blood vessels and neuroprotection. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in dry conditions at 2-8°C . Long-term effects observed in in vitro and in vivo studies include sustained neuroprotection and blood pressure regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively lower blood pressure and provide neuroprotection without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with calcium channels and other enzymes influences metabolic flux and metabolite levels . These interactions are crucial for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, such as the brain and blood vessels . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
The synthesis of 6-Phenoxybenzo[d]thiazol-2-amine typically involves the reaction of 2-iodoaniline with aromatic isothiocyanates . The thioureas generated from this reaction are then subjected to cyclization to form the benzothiazole ring. The reaction conditions often include the use of electron-donating substituents and coupling agents to achieve good to excellent yields .
Chemical Reactions Analysis
6-Phenoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Phenoxybenzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Comparison with Similar Compounds
6-Phenoxybenzo[d]thiazol-2-amine is unique due to its specific structure and biological activities. Similar compounds include other benzothiazole derivatives such as:
6-Nitrobenzo[d]thiazol-2-amine: Known for its antimicrobial properties.
2-(6-Nitrobenzo[d]thiazol-2-ylthio)-N-benzylacetamide: Studied for its anti-tubercular activity.
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Known for their antifungal activity.
These compounds share the benzothiazole core but differ in their substituents and specific biological activities, highlighting the versatility and potential of benzothiazole derivatives in various fields of research and application.
Properties
IUPAC Name |
6-phenoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIBKULIKCGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368191 | |
Record name | 6-Phenoxybenzo[d]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65948-19-8 | |
Record name | 6-Phenoxy-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65948-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenoxybenzo[d]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenoxybenzo[d]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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